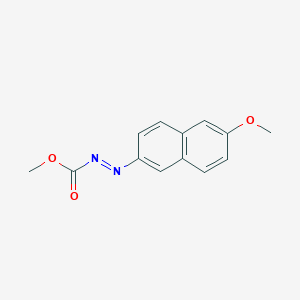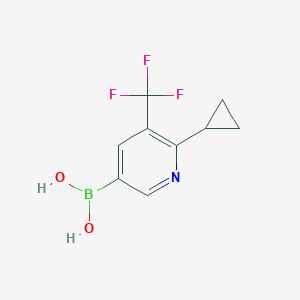
(6-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid: is an organoboron compound with the molecular formula C9H9BF3NO2. This compound is notable for its trifluoromethyl and cyclopropyl substituents on the pyridine ring, which impart unique chemical properties and reactivity. It is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine precursor. One common method is the halogen-metal exchange reaction followed by borylation. For example, a brominated pyridine derivative can undergo lithium-halogen exchange using n-butyllithium, followed by reaction with a boron source such as trimethyl borate to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: (6-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Chemistry: In chemistry, (6-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid is widely used in the synthesis of complex organic molecules through cross-coupling reactions. It serves as a building block for the construction of biaryl structures, which are common motifs in many biologically active compounds .
Biology and Medicine: In biological and medicinal research, this compound is used to synthesize potential drug candidates. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals, making this compound valuable in drug discovery .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its unique chemical properties contribute to the development of materials with improved performance characteristics .
Mechanism of Action
The primary mechanism of action for (6-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or aryl-vinyl product . The trifluoromethyl and cyclopropyl groups influence the electronic properties of the pyridine ring, enhancing the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
(5-(Trifluoromethyl)pyridin-3-yl)boronic acid: Similar structure but lacks the cyclopropyl group.
(6-(Piperidin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid: Contains a piperidine group instead of a cyclopropyl group.
Uniqueness: The presence of both the trifluoromethyl and cyclopropyl groups in (6-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid imparts unique steric and electronic properties. These properties enhance its reactivity in cross-coupling reactions and make it a valuable building block in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C9H9BF3NO2 |
|---|---|
Molecular Weight |
230.98 g/mol |
IUPAC Name |
[6-cyclopropyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H9BF3NO2/c11-9(12,13)7-3-6(10(15)16)4-14-8(7)5-1-2-5/h3-5,15-16H,1-2H2 |
InChI Key |
DRAAXUDIDRRPQO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)C2CC2)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


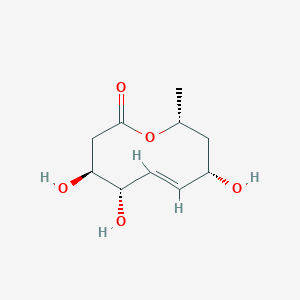
![2-(6-Acetylpyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11753576.png)
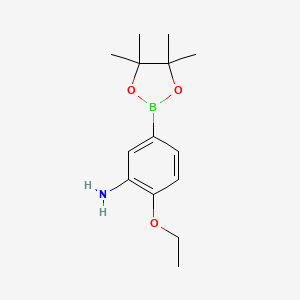
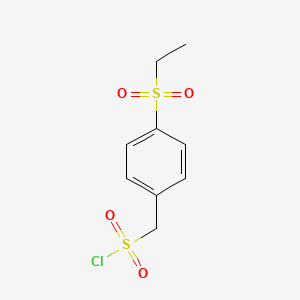
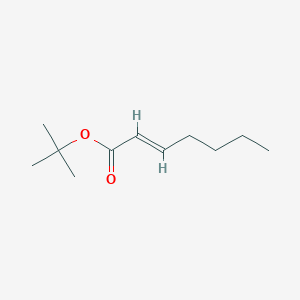
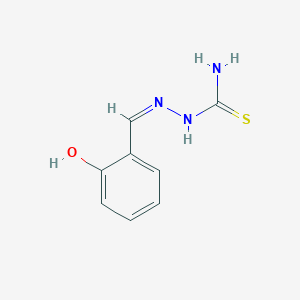
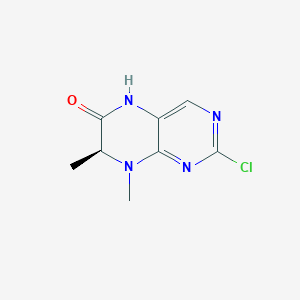
![4-{[(4Z)-1,2-dimethyl-5-oxo-4,5-dihydro-1H-imidazol-4-ylidene]methyl}-2,6-difluorophenyl acetate](/img/structure/B11753615.png)
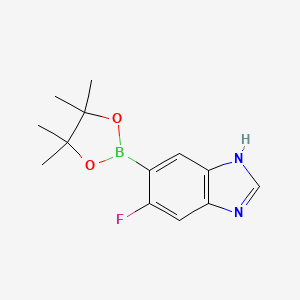
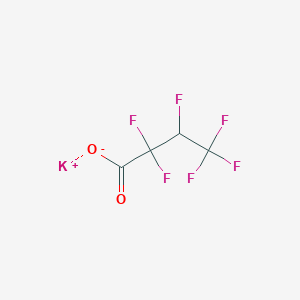
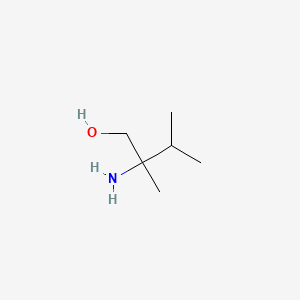
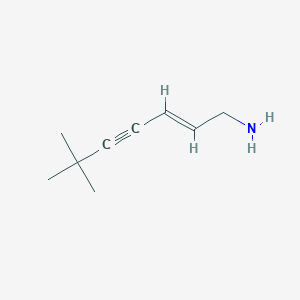
![[(E)-(3-oxo-1-phenylbutylidene)amino]thiourea](/img/structure/B11753641.png)
